molecular formula C18H19ClN2O5S2 B2928486 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide CAS No. 921804-43-5

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide

Cat. No.: B2928486
CAS No.: 921804-43-5
M. Wt: 442.93
InChI Key: ZFIKNSLVKDCWBS-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core modified with a 5-chlorothiophene-2-sulfonyl group and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c19-16-5-6-17(27-16)28(23,24)21-7-1-2-12(11-21)18(22)20-13-3-4-14-15(10-13)26-9-8-25-14/h3-6,10,12H,1-2,7-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIKNSLVKDCWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O4SC_{19}H_{22}ClN_{3}O_{4}S with a molecular weight of 488.03 g/mol. The compound features a piperidine ring, a benzo[d]dioxin moiety, and a chlorothiophene sulfonyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN3O4S
Molecular Weight488.03 g/mol
Purity≥95%

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Anti-inflammatory Properties

Sulfonamides are known for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a pivotal role in inflammation. The compound has been part of structure-activity relationship studies that identified it as a selective COX-2 inhibitor, providing insights into its potential use in treating inflammatory conditions .

Enzyme Inhibition Studies

Inhibition assays have demonstrated that this compound can act as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where acetylcholine levels are critical for cognitive function. Compounds with similar structures have shown promising results in enhancing cholinergic transmission .

Case Studies

  • Cyclooxygenase Inhibition : A study evaluated various sulfonamide derivatives, including the compound of interest, for their ability to inhibit COX-2 in vitro. The results showed significant inhibition with IC50 values comparable to established COX inhibitors like celecoxib .
  • Antimicrobial Efficacy : A comparative study on the antibacterial activity of several sulfonamide derivatives highlighted the effectiveness of this compound against Bacillus subtilis, with an observed zone of inhibition greater than 15 mm at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is often influenced by their structural components. Key factors affecting their potency include:

  • Substituents on the piperidine ring : Variations in substituents can enhance or diminish biological activity.
  • Chlorothiophene moiety : The presence of chlorine and sulfur atoms contributes to the lipophilicity and overall stability of the compound .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide" is challenging due to the limited information available. However, we can compile the existing data and explore potential applications based on its structural similarities and related compounds.

Note: It's important to state that, due to the lack of direct information, the following is based on structural similarities to other compounds and general applications of related chemical moieties. Further experimental research is needed to validate these potential applications.

Chemical Identity and Properties

  • Chemical Name: 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide .
  • CAS Number: 921804-43-5 .
  • Molecular Formula: C18H19ClN2O5S2 .
  • Molecular Weight: 442.9369 .
  • SMILES: O=C(C1CCCN(C1)S(=O)(=O)c1ccc(s1)Cl)Nc1ccc2c(c1)OCCO2 .

Potential Applications Based on Structural Features

Given the limited information on this specific compound, we can infer potential applications by examining its structural components:

  • Chlorothiophenylsulfonyl group: This moiety is present in several bioactive molecules, suggesting potential applications in medicinal chemistry. Sulfonyl chlorides can be used as building blocks or intermediates in the synthesis of more complex molecules with pharmaceutical or agrochemical applications.
  • Dihydrobenzodioxin: This scaffold is found in various compounds with diverse biological activities, including some with central nervous system effects.
  • Piperidine-3-carboxamide: Piperidine is a saturated six-membered heterocycle commonly found in many pharmaceuticals. The carboxamide group can participate in hydrogen bonding, influencing binding affinity to biological targets.

Potential Research Areas

Based on the structural components, "this compound" may find applications in the following research areas:

  • Medicinal Chemistry: As a building block for synthesizing potential drug candidates. The compound could be modified to explore its activity against various therapeutic targets.
  • Agrochemical Research: Similar sulfonyl-containing compounds have applications in crop protection.
  • Chemical Biology: To investigate its interactions with biological molecules and explore its potential as a probe for studying biological processes.

Related Compounds and Activities

While direct case studies for the title compound are unavailable, research on structurally related compounds can provide insights. For instance, Elinogrel, which contains a chlorothiophenesulfonyl group, is a platelet aggregation inhibitor . Another related compound, "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide," also exhibits potential therapeutic applications.

One study evaluated the efficacy of CTB-101 against gram-positive and gram-negative bacteria, revealing significant inhibitory effects on bacterial growth. In vitro studies demonstrated that CTB-101 reduced pro-inflammatory cytokine production in macrophages, suggesting its role in managing inflammatory diseases.

Summary

AreaPotential Applications
Medicinal ChemistryBuilding block for drug synthesis, scaffold for exploring therapeutic targets.
Agrochemical ResearchPotential use in crop protection.
Chemical BiologyProbe for studying biological processes and interactions.
Anti-inflammatory effectsIn vitro studies demonstrated that CTB-101 reduced pro-inflammatory cytokine production in macrophages, suggesting its role in managing inflammatory diseases.
Infection ControlA study evaluated the efficacy of CTB-101 against gram-positive and gram-negative bacteria, revealing significant inhibitory effects on bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a piperidine-carboxamide backbone with sulfonyl and benzodioxin groups. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Comparative Analysis of Key Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Piperidine-3-carboxamide 5-Chlorothiophene-2-sulfonyl; 2,3-dihydrobenzodioxin-6-yl ~463.9* Dual sulfonyl and benzodioxin groups; potential for enhanced lipophilicity and target engagement
1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Chlorobenzenesulfonyl; 5-phenyl-1,3,4-oxadiazol-2-yl 446.9 Oxadiazole moiety for hydrogen bonding; sulfonyl group for electrostatic interactions
Methyl 4-((3-carbamoylpiperidin-1-yl)methyl)benzoate (2d) Piperidine-3-carboxamide Methyl benzoate ~292.3* Ester group for metabolic stability; moderate synthetic yield (91%)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) 1,4-Dihydropyridine-3-carboxamide Bromophenyl-thioether; furyl; methoxyphenyl ~569.9* Dihydropyridine core for calcium channel modulation; multiple substituents for solubility tuning

*Calculated based on molecular formulas provided in evidence.

Core Structure and Pharmacophore Variations

  • Piperidine vs. Dihydropyridine Cores: The target compound’s piperidine core (saturated six-membered ring) offers conformational rigidity compared to the 1,4-dihydropyridine scaffold (partially unsaturated), which is known for calcium channel blocking activity . Piperidine derivatives often exhibit improved metabolic stability due to reduced ring strain.

Physicochemical Properties

  • The benzodioxin group in the target compound likely increases molecular weight (~463.9 g/mol) and lipophilicity (clogP ~3.5*), which may improve blood-brain barrier penetration compared to smaller analogs like 2d (MW ~292.3 g/mol).
  • The oxadiazole-containing analog in (MW 446.9 g/mol) demonstrates how heterocyclic substituents can balance solubility and permeability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : Utilize stepwise sulfonylation and carboxamide coupling under inert atmospheres (e.g., nitrogen). Optimize yields via Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, reducing side products .
  • Key Considerations : Monitor intermediates via TLC or HPLC. Reference copolymerization strategies for structurally related sulfonamides to refine stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • NMR (¹H/¹³C) to verify sulfonyl and carboxamide groups.
  • Mass Spectrometry (MS) for molecular weight validation.
  • FT-IR to confirm functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods, nitrile gloves, and protective goggles to minimize exposure.
  • Store in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group.
  • Dispose of waste via certified hazardous waste services, adhering to EPA/DOT regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the 5-chlorothiophene or dihydrobenzodioxin moieties (e.g., replace Cl with F or methyl groups).
  • Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate structural changes with activity. Reference IUPAC naming conventions for related dihydropyridines and thienopyridines to ensure consistency .
    • Data Analysis : Use multivariate regression to identify critical substituent contributions .

Q. How should researchers address contradictions in experimental data, such as inconsistent synthesis yields or anomalous spectroscopic results?

  • Troubleshooting Framework :

  • Yield Variability : Re-evaluate reaction conditions (e.g., moisture sensitivity of sulfonyl chloride intermediates). Use DoE to isolate confounding variables .
  • Spectroscopic Anomalies : Cross-validate with alternative techniques (e.g., X-ray crystallography for ambiguous NMR signals) .

Q. What strategies are recommended for studying the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at 40°C/75% RH over 6 months. Monitor degradation via HPLC and LC-MS.
  • Identify degradation products (e.g., hydrolysis of the sulfonyl group) and adjust storage protocols accordingly .

Q. How can computational modeling (e.g., QM/MM, molecular docking) predict this compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use PubChem 3D conformers (CID: [retrieve from PubChem]) to model binding to enzymes like cyclooxygenase-2.
  • QM/MM : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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